molecular formula C8H8N4O B13606668 [6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol

[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol

Cat. No.: B13606668
M. Wt: 176.18 g/mol
InChI Key: ZUICNAINIVNBER-UHFFFAOYSA-N
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Description

[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol: is a heterocyclic compound that features a triazole ring attached to a pyridine ring, with a methanol group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Attachment to Pyridine: The triazole ring is then attached to the pyridine ring through a nucleophilic substitution reaction.

    Introduction of the Methanol Group: The methanol group is introduced via a reduction reaction, often using sodium borohydride or lithium aluminum hydride as reducing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the methanol group.

Scientific Research Applications

[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Pyridine Derivatives: Compounds with a pyridine ring and various substituents, such as pyridine-3-methanol.

Uniqueness

[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol is unique due to the combination of the triazole and pyridine rings, which provides a versatile scaffold for the development of new pharmacologically active compounds. Its ability to undergo various chemical reactions also makes it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C8H8N4O/c13-4-7-1-2-8(10-3-7)12-6-9-5-11-12/h1-3,5-6,13H,4H2

InChI Key

ZUICNAINIVNBER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CO)N2C=NC=N2

Origin of Product

United States

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